molecular formula C10H16N2O2 B1473890 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1557196-19-6

2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1473890
M. Wt: 196.25 g/mol
InChI Key: FRSWLJOQZBSGOB-UHFFFAOYSA-N
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Description

“2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” is a compound with the molecular formula C8H12N2O2 . It’s a solid substance and should be stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for “2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” is 1S/C8H12N2O2/c1-5-4-6(2)10(9-5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” is 168.2 . Other physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Regiospecific Syntheses and Structure Determination: The syntheses of related pyrazole derivatives, including 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, have been highlighted as regiospecific, emphasizing the importance of X-ray analysis for unambiguous structure determination. This study underscores the utility of these compounds in chemical synthesis and structure analysis (Kumarasinghe, Hruby, & Nichol, 2009).

Medicinal Chemistry and Pharmacology

  • Synthesis for Pharmacological Activities: Derivatives starting from related compounds, such as 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid, have shown notable sedative, local anesthetic, and platelet antiaggregating activities. These findings suggest potential pharmacological applications for similar compounds (Bondavalli et al., 1990).

Material Science and Polymer Chemistry

  • Polymer Modification: A study on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including pyrazole derivatives, highlights their increased thermal stability and potential for medical applications due to enhanced biological activities. This suggests that derivatives of 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid could be explored in similar contexts (Aly & El-Mohdy, 2015).

Catalysis and Green Chemistry

  • Catalytic Applications in Polymerization: Research on pyrazolyl compounds, such as 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethyl-amine, used in zinc(II) carboxylate complexes, demonstrates their effectiveness as catalysts for the copolymerization of CO2 and cyclohexene oxide, contributing to environmentally friendly chemical processes. This suggests potential catalytic uses for 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid in similar reactions (Matiwane, Obuah, & Darkwa, 2020).

Safety And Hazards

The safety information for “2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and the hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-8-6-9(5-2)12(11-8)7(3)10(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSWLJOQZBSGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C(C)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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